molecular formula C20H21N3O3S B2985335 Benzyl 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetate CAS No. 1351612-43-5

Benzyl 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetate

Cat. No.: B2985335
CAS No.: 1351612-43-5
M. Wt: 383.47
InChI Key: YCZVDZRGGPDHDE-UHFFFAOYSA-N
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Description

Benzyl 2-(4-(5-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetate is a synthetic chemical compound designed for pharmaceutical and biological research. Its structure incorporates two high-value pharmacophores: a 1,3,4-thiadiazole ring and a furan heterocycle, which are linked to a piperidine-acetate scaffold. This specific molecular architecture suggests significant potential for investigating new therapeutic agents. The 1,3,4-thiadiazole core is a bioisostere of pyrimidine bases and is extensively documented in scientific literature for its diverse biological activities . Derivatives of this heterocycle have demonstrated potent cytotoxic properties against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) carcinomas . The mechanism of action for such compounds often involves the disruption of key cellular processes; specific 1,3,4-thiadiazole derivatives have been shown to induce cell cycle arrest at the S and G2/M phases and trigger apoptotic cell death by significantly increasing the Bax/Bcl-2 ratio and caspase 9 levels . Furthermore, the furan moiety is a common feature in bioactive molecules and has been utilized in the synthesis of heterocyclic compounds with noted antimicrobial activities . This combination of structural features makes Benzyl 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetate a promising candidate for researchers exploring novel small-molecule inhibitors in oncology and infectious disease. It is intended for in vitro studies to elucidate its precise mechanism of action, cellular targets, and full spectrum of biological activity. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

benzyl 2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c24-18(26-14-15-5-2-1-3-6-15)13-23-10-8-16(9-11-23)19-21-22-20(27-19)17-7-4-12-25-17/h1-7,12,16H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZVDZRGGPDHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)CC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl-1,3,4-thiadiazole intermediate, which can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with furan-2-carboxylic acid under acidic conditions. This intermediate is then reacted with piperidine and benzyl acetate under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiadiazole ring may produce thiadiazoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Benzyl 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan and thiadiazole rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Reported Activity
This compound (Target) Benzyl ester, piperidine, thiadiazole, furan-2-yl 413.48 g/mol Hypothesized AChE inhibition (based on analogs)
Ethyl 4-(2-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}acetamido)benzoate Ethyl ester, benzoate, piperidine, thiadiazole, furan-2-yl 440.52 g/mol Unspecified (structural focus in synthesis)
Piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate Piperidinium cation, triazole, thioacetate, furan-2-yl ~420 g/mol* Validated HPLC-DAD analytical method
Ethyl 2-[[5-[(4-methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate Ethyl ester, sulfonamide, piperidine, thiadiazole 539.63 g/mol No explicit activity reported
2-((5-(4-(2-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide Piperazine, fluorobenzoyl, furan-methyl, thiadiazole ~490 g/mol* Structural emphasis on fluorobenzoyl substitution

*Estimated based on formula.

Key Observations :

  • Ester Group Variability : The target compound’s benzyl ester group contrasts with ethyl esters in , which may influence lipophilicity and metabolic stability.
  • Pharmacophore Additions : Sulfonamide () and fluorobenzoyl () substituents introduce steric bulk and electronic effects, likely affecting target selectivity.

Pharmacological Activity

Thiadiazole derivatives are widely studied for AChE inhibition. For instance, N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide analogs demonstrated IC50 values ranging from 0.8–12.3 µM against AChE, with piperidine-linked compounds showing enhanced activity due to improved hydrophobic interactions .

Analytical Methodologies

  • HPLC-DAD Validation : Piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate was quantified using a validated HPLC-DAD method with linearity (R<sup>2</sup> > 0.999) and precision (RSD < 2%) . This method could be adapted for analyzing the target compound.
  • Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for structural validation of similar compounds, ensuring accurate bond-length and angle determinations .

Biological Activity

Benzyl 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetate is a synthetic compound that has drawn attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N4O2SC_{19}H_{22}N_4O_2S, with a molecular weight of approximately 378.47 g/mol. The compound features a furan ring and a thiadiazole moiety, which are known to contribute to various biological activities.

Biological Activities

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar thiadiazole derivatives. For instance, compounds containing the thiadiazole structure have shown significant antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer properties. The presence of the piperidine moiety in this compound may enhance its efficacy against cancer cells by promoting apoptosis or inhibiting cell proliferation. Studies have indicated that related compounds can induce cell cycle arrest in cancer cells .

Neuroprotective Effects
The compound's potential neuroprotective effects are also noteworthy. Research on similar piperidine derivatives has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity. This suggests that this compound may have applications in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Cell Cycle Modulation : Inducing cell cycle arrest at specific phases can prevent the proliferation of cancer cells.
  • Oxidative Stress Reduction : The antioxidant properties associated with thiadiazole derivatives may help mitigate oxidative damage in neuronal tissues.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

StudyFindings
Ozgun et al. (2018)Investigated Mannich bases with similar structures; reported significant anticancer and antimicrobial activities .
PMC8518915 (2021)Evaluated derivatives with piperidine; found competitive inhibition against tyrosinase, suggesting potential for skin-related applications .
MDPI (2024)Reviewed alkaloids with thiadiazole; highlighted diverse activities including antimicrobial and neuroprotective effects .

Q & A

Q. Why might NMR spectra show unexpected splitting patterns for the piperidine protons?

  • Methodological Answer :
  • Conformational Analysis : Use variable-temperature NMR (VT-NMR) to identify restricted rotation of the piperidine ring. Assign axial/equatorial protons via NOESY correlations .
  • Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d6 to rule out solvent-induced shifts .

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